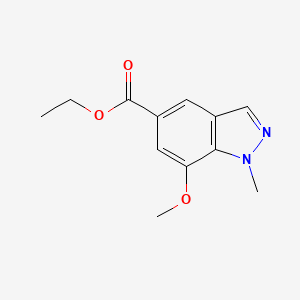

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

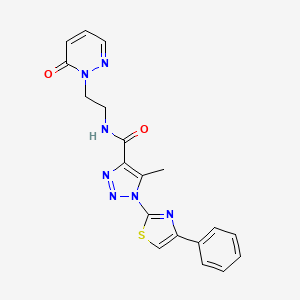

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.255. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activities

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is a compound of interest in the synthesis of various chemical entities with potential biological activities. Although direct studies specifically targeting this compound were not found, related compounds have been extensively studied, demonstrating the broader chemical family's relevance in scientific research. For example, the synthesis and evaluation of ethyl 5-hydroxyindole-3-carboxylates for anti-hepatitis B virus (HBV) activities show significant antiviral potential among these related compounds. One such compound exhibited more potent anti-HBV activity than lamivudine, a positive control, highlighting the potential of indazole derivatives in antiviral therapy (Chunshen Zhao et al., 2006).

Antitubercular Agents Development

Expanding on previous leads, derivatives of this compound have been designed and synthesized to target Mycobacterium tuberculosis dihydrofolate reductase (DHFR), crucial for developing antitubercular agents. Some of these compounds demonstrated good in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, with a few showing significant selectivity for Mtb-DHFR over human DHFR. This selectivity is vital for reducing potential side effects and enhancing therapeutic efficacy in tuberculosis treatment (K. Sharma et al., 2019).

Chemical Synthesis and Structural Studies

The chemical synthesis and structural elucidation of this compound-related compounds contribute significantly to the development of new pharmaceuticals and materials. For instance, the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate showcases the versatility of indazole derivatives in chemical reactions, providing a pathway to novel compounds with potential application in various fields (N. Pokhodylo et al., 2019).

Enzyme Inhibition Studies

7-Methoxy-1H-indazole, closely related to this compound, has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. The crystal structure analysis of this compound offers insights into its inhibitory mechanism, potentially guiding the design of new nNOS inhibitors for treating neurological conditions (J. Sopková-de Oliveira Santos et al., 2002).

Zukünftige Richtungen

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Wirkmechanismus

Target of Action

Indazole derivatives, which this compound is a part of, have been found to interact with a wide variety of biological targets .

Mode of Action

Indazole derivatives have been reported to exhibit a broad range of biological properties, suggesting diverse modes of action .

Biochemical Pathways

Indazole derivatives have been associated with various biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .

Biochemische Analyse

Biochemical Properties

Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indazole derivative and the biomolecule it interacts with .

Cellular Effects

Other indazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

ethyl 7-methoxy-1-methylindazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-4-17-12(15)8-5-9-7-13-14(2)11(9)10(6-8)16-3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUBQSQVXTTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)OC)N(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)

![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)